molecular formula C8H17N B3049778 2,4,6-Trimethylpiperidine CAS No. 21974-48-1

2,4,6-Trimethylpiperidine

Cat. No. B3049778
CAS RN: 21974-48-1
M. Wt: 127.23 g/mol
InChI Key: GELXVDNNZSIRQA-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpiperidine is a chemical compound with the molecular formula C8H17N . It has an average mass of 127.227 Da and a monoisotopic mass of 127.136101 Da .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylpiperidine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Three of the carbon atoms in the ring are substituted with methyl groups (CH3), which gives the compound its name .


Physical And Chemical Properties Analysis

2,4,6-Trimethylpiperidine is a powder at room temperature . It has a melting point of 47-49 degrees Celsius .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,4,6-Trimethylpiperidine, focusing on six unique fields:

Pharmaceutical Synthesis

2,4,6-Trimethylpiperidine is widely used in the synthesis of pharmaceutical compounds. Its structure serves as a building block for various drugs, particularly those targeting the central nervous system. The piperidine ring is a common motif in many pharmacologically active molecules, making 2,4,6-Trimethylpiperidine a valuable intermediate in medicinal chemistry .

Catalysis in Organic Reactions

This compound is employed as a catalyst or a catalyst precursor in several organic reactions. Its steric and electronic properties make it suitable for facilitating reactions such as hydrogenation, cyclization, and amination. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Polymer Chemistry

In polymer chemistry, 2,4,6-Trimethylpiperidine is used as a stabilizer and modifier. It helps in controlling the polymerization process and improving the thermal stability and mechanical properties of polymers. This application is particularly important in the production of high-performance materials used in various industries .

Agricultural Chemicals

2,4,6-Trimethylpiperidine is also utilized in the development of agrochemicals, including pesticides and herbicides. Its derivatives can act as active ingredients or intermediates in the synthesis of compounds that protect crops from pests and diseases, thereby enhancing agricultural productivity .

Analytical Chemistry

In analytical chemistry, 2,4,6-Trimethylpiperidine is used as a reagent for the detection and quantification of various substances. Its unique chemical properties allow it to react selectively with specific analytes, making it useful in methods such as chromatography and spectroscopy .

Material Science

The compound finds applications in material science, particularly in the modification of surfaces and the development of new materials. It can be used to functionalize surfaces, enhancing their properties such as hydrophobicity, adhesion, and resistance to corrosion. This is valuable in industries ranging from electronics to coatings .

Safety and Hazards

2,4,6-Trimethylpiperidine is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin. It can cause skin and eye irritation and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects . Therefore, it should be handled with care in a well-ventilated area .

properties

IUPAC Name

2,4,6-trimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6-4-7(2)9-8(3)5-6/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELXVDNNZSIRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871330
Record name 2,4,6-Trimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylpiperidine

CAS RN

21974-48-1
Record name 2,4,6-Trimethylpiperidine
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Record name 2,4,6-Trimethylpiperidine
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Record name NSC66527
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Record name 2,4,6-Trimethylpiperidine
Source EPA DSSTox
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Record name 2,4,6-trimethylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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